N-(2-iodophenyl)benzenesulfonamide
Overview
Description
N-(2-iodophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzenesulfonamide group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reactions: One common method for synthesizing N-(2-iodophenyl)benzenesulfonamide involves palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-iodophenyl)benzenesulfonamide can undergo substitution reactions, particularly involving the iodine atom. These reactions often use palladium catalysts and various nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in many reactions involving this compound, particularly in substitution reactions.
Isocyanides: Employed in tandem reactions to produce aza-heterocyclic amides.
Boron Reagents: Utilized in Suzuki-Miyaura coupling reactions.
Major Products:
Aza-Heterocyclic Amides: Formed through palladium-catalyzed tandem reactions.
Various Substituted Derivatives: Produced through substitution reactions involving different nucleophiles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(2-iodophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antibacterial and anti-inflammatory properties.
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
**Similar Compounds:
Biological Activity
N-(2-iodophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a phenyl ring substituted with an iodine atom. The presence of halogen atoms (iodine) enhances the compound's reactivity and potential interactions with biological targets. This structural configuration allows for unique electronic properties that can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity and affect various signaling pathways within cells.
Biological Activity Overview
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Anticancer Properties :
- This compound exhibits antiproliferative effects against various cancer cell lines. Studies suggest that similar compounds in this class inhibit cell growth by targeting key molecular pathways involved in cancer progression. For instance, compounds with analogous structures have demonstrated significant inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
- Enzyme Inhibition :
-
Mechanistic Studies :
- Molecular docking studies reveal that this compound can effectively bind to active sites of target proteins, forming stable complexes that inhibit enzymatic activity . This suggests a promising avenue for drug design aimed at specific cancer targets.
Case Studies
-
Antitumor Activity :
- A study investigating a series of benzenesulfonamides, including derivatives similar to this compound, demonstrated significant cytotoxic effects against human prostate (PC3), breast (MDA-MB-231), and colon cancer (HT-29) cell lines. The efficacy was evaluated at varying concentrations under normoxic and hypoxic conditions, revealing that certain derivatives maintained their potency even under low oxygen levels .
- Inhibition of Carbonic Anhydrases :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound Name | K_i (nM) | Biological Activity |
---|---|---|
This compound | TBD | Anticancer, enzyme inhibition |
4-fluoro-N-(2-iodophenyl) | 47.1 | Selective inhibition of hCA I |
4-bromo-N-(4-chlorophenyl) | 35.9 | Antiproliferative effects against cancer |
Properties
IUPAC Name |
N-(2-iodophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTVJAXMBVZFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348203 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54189-90-1 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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